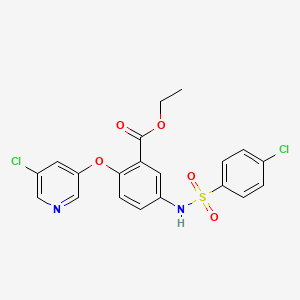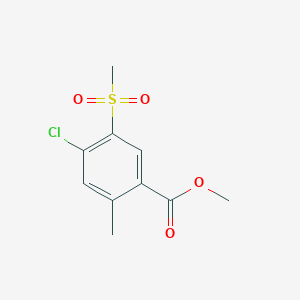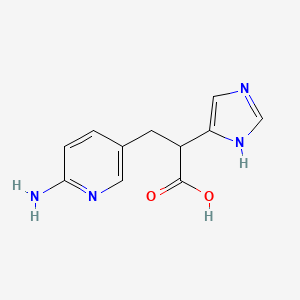
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid is a complex organic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The presence of both an amino group and an imidazole ring makes it a versatile molecule for various chemical reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid typically involves multi-step organic synthesis. One common route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and imidazole.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-bromopyridine with an appropriate nucleophile to introduce the amino group at the 6-position.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with imidazole under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to modify the imidazole ring or the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of the amino group may yield nitro derivatives.
Reduction: Reduction may lead to the formation of reduced imidazole or pyridine derivatives.
Applications De Recherche Scientifique
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biochemistry: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Materials Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, leading to desired therapeutic effects or biochemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-4-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-4-yl)butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
Uniqueness
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid is unique due to its specific combination of functional groups, which provides a distinct set of chemical reactivity and potential applications. The presence of both an amino group and an imidazole ring allows for versatile interactions and reactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H12N4O2 |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H12N4O2/c12-10-2-1-7(4-14-10)3-8(11(16)17)9-5-13-6-15-9/h1-2,4-6,8H,3H2,(H2,12,14)(H,13,15)(H,16,17) |
Clé InChI |
IFHWJTOFROTZBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CC(C2=CN=CN2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole](/img/structure/B8633419.png)

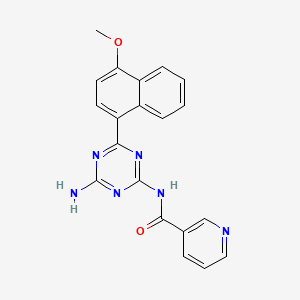
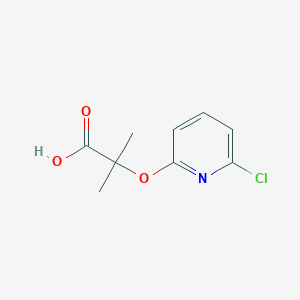
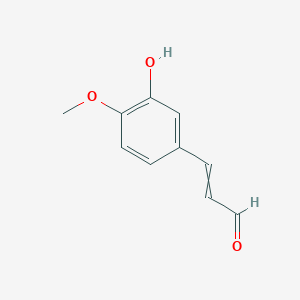
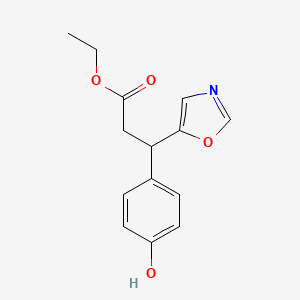
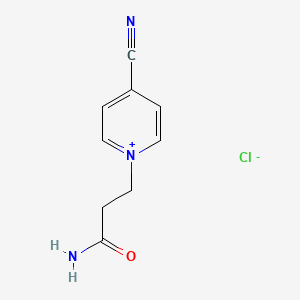
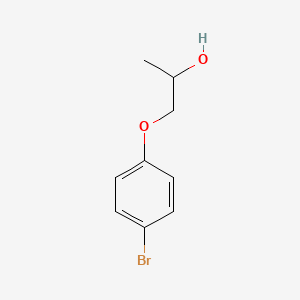
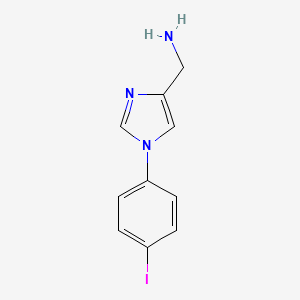
![1-Azabicyclo[4.3.1]decane-8-carbonitrile](/img/structure/B8633492.png)
